(1S,2S)-cyclohexane-1,2-diamine;(1R,2R)-cyclohexane-1,2-diamine

Asymmetric organocatalysis Michael addition Enantioselective synthesis

The compound pair comprising (1S,2S)-cyclohexane-1,2-diamine and (1R,2R)-cyclohexane-1,2-diamine represents the two C₂-symmetric enantiomers of trans-1,2-diaminocyclohexane (trans-DACH). These vicinal primary diamines serve as privileged chiral scaffolds in asymmetric catalysis, functioning both as organocatalysts and as the chiral backbone of metal–ligand complexes.

Molecular Formula C12H28N4
Molecular Weight 228.38 g/mol
Cat. No. B12320975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-cyclohexane-1,2-diamine;(1R,2R)-cyclohexane-1,2-diamine
Molecular FormulaC12H28N4
Molecular Weight228.38 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N)N.C1CCC(C(C1)N)N
InChIInChI=1S/2C6H14N2/c2*7-5-3-1-2-4-6(5)8/h2*5-6H,1-4,7-8H2/t2*5-,6-/m10/s1
InChIKeyFZXAAJAZYIPUGV-JLCFLTIHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Trans-Cyclohexane-1,2-diamine Enantiomer Pair: Procurement and Differentiation Guide for Asymmetric Synthesis Ligands


The compound pair comprising (1S,2S)-cyclohexane-1,2-diamine and (1R,2R)-cyclohexane-1,2-diamine represents the two C₂-symmetric enantiomers of trans-1,2-diaminocyclohexane (trans-DACH). These vicinal primary diamines serve as privileged chiral scaffolds in asymmetric catalysis, functioning both as organocatalysts and as the chiral backbone of metal–ligand complexes [1]. Trans-DACH is distinguished from its achiral cis-diastereomer and from acyclic analogs such as 1,2-diphenylethylenediamine (DPEN) by the conformational rigidity imposed by the cyclohexane ring, which locks the two amino groups in a defined equatorial orientation and restricts the degrees of conformational freedom available to derived ligands [2]. This rigidity translates into measurable differences in enantioselectivity, complex stability, and catalytic turnover frequency across multiple reaction classes.

Why trans-DACH Enantiomers Cannot Be Substituted with Racemic DACH, cis-DACH, or DPEN Without Quantifiable Performance Losses


Generic or racemic substitution introduces measurable penalties across multiple performance dimensions. Racemic trans-DACH delivers no asymmetric induction; the cis-diastereomer places the two amino groups in an axial/equatorial orientation that alters the bite angle and donor-atom geometry of derived chelates, leading to a 250-fold faster dissociation rate in Mn(II) complexes [1]. Replacement with the acyclic analog 1,2-diphenylethylenediamine (DPEN) reduces enantioselectivity from 92% ee to 50% ee under identical organocatalytic Michael addition conditions [2]. Even within the platinum antitumor field, the trans-(R,R) isomer confers superior activity against cisplatin-resistant tumor models compared to the cis isomer [3]. These are not subtle effects; they represent order-of-magnitude changes in catalytic output or pharmacokinetic fitness that directly determine whether a synthetic route or a drug candidate succeeds or fails.

Quantitative Differentiation Evidence for (1S,2S)- and (1R,2R)-Cyclohexane-1,2-diamine Against Closest Analogs


Enantioselectivity in Organocatalytic Michael Addition: trans-DACH vs. 1,2-Diphenylethylenediamine (DPEN)

In a direct head-to-head comparison under identical reaction conditions, (1S,2S)-cyclohexane-1,2-diamine (catalyst 6a) delivered the Michael adduct of isobutyraldehyde to N-phenylmaleimide in 99% yield with 91% ee; the enantiomer (1R,2R)-6a gave 99% yield with 92% ee. When (1S,2S)-1,2-diphenylethane-1,2-diamine (catalyst 6b) was evaluated under the same optimized conditions [DMF/H₂O 2:1, hexanedioic acid 20 mol%, room temperature], the yield plummeted to 50% and the enantioselectivity dropped to 50% ee after a five-day reaction time [1]. The trans-DACH catalysts also inverted the absolute configuration of the product relative to DPEN, indicating a fundamentally different stereochemical induction mechanism [1].

Asymmetric organocatalysis Michael addition Enantioselective synthesis

Kinetic Inertness of Mn(II) Complexes: trans-DACH Backbone vs. cis-DACH Backbone

A comparative study of Mn(II) complexes bearing cis- and trans-1,2-diaminocyclohexane-N,N,N′,N′-tetraacetate ligands revealed that the trans-DACH-derived complex [Mn(t-cdta)]²⁻ dissociates 250 times more slowly than its cis-DACH counterpart [Mn(c-cdta)]²⁻ under physiologically relevant conditions. The conditional stability constant pMn was 8.68 for the trans complex versus 7.82 for the cis complex (ΔpMn = 0.86 units), while the thermodynamic stability constants log K[Mn(L)] were comparable (14.32 vs. 14.19) [1]. The water exchange rate k_ex²⁹⁸ of the cis complex was approximately 60% higher than that of the trans complex. The differences were attributed to the distinct donor-atom distances and spatial arrangement imposed by the cis vs. trans cyclohexane backbone geometry [1].

MRI contrast agents Metal complex stability Ligand design

Turnover Frequency Ranking in Iron-Catalyzed Transfer Hydrogenation: DACH vs. Ethylenediamine vs. DPEN

A systematic study of iron(II) precatalysts bearing P–N–N–P tetradentate ligands with different diamine backbones established a clear structure–activity trend for the transfer hydrogenation of acetophenone in 2-propanol. The turnover frequency (TOF) ranking was: ethylenediamine (d) < (R,R)-1,2-diaminocyclohexane (a) < (R,R)-1,2-diphenyl-1,2-diaminoethane (b) ≈ (R,R)-1,2-di(4-methoxyphenyl)-1,2-diaminoethane (c) [1]. Thus, the DACH backbone provides an intermediate TOF between the simple ethylenediamine scaffold and the bulkier diphenyl-substituted analogs, offering a tunable activity window. The DACH-derived catalyst 5a benefited from both the conformational rigidity of the cyclohexane ring and sufficient steric bulk to enhance enantioselectivity compared to the ethylenediamine analog [1].

Transfer hydrogenation Iron catalysis Ligand backbone effects

Antitumor Platinum Complex Activity: trans-(R,R)-DACH vs. cis-DACH Carrier Ligands in Cisplatin-Resistant Models

A comparative preclinical evaluation of all three isomeric 1,2-diaminocyclohexane platinum(II) complexes—trans-(R,R)-, trans-(S,S)-, and cis-DACH—tested as both sulfato and 1,1-cyclobutanedicarboxylate (CBDCA) derivatives across four murine tumor models (L1210/0, L1210/DDP, B16, M5076). In the sulfato series, the trans isomers (R,R and S,S) generally exhibited greater antitumor activity than the cis form; in the CBDCA series, the cis configuration was superior. Critically, against the cisplatin-resistant L1210/DDP leukemia model, the trans-(R,R) isomer was identified as the most therapeutically interesting carrier ligand [1]. A subsequent study of platinum(IV) carboxylate complexes confirmed that while gross differences among DACH isomers were modest in cisplatin-sensitive L1210/0 cells (%T/C = 135 to >700), specific axial/equatorial ligand combinations—exemplified by Ptᴵⱽ(trans-1R,2R-DACH)-trans-(acetate)₂-methylmalonate—achieved high activity against the M5076 reticulosarcoma line where other isomer combinations failed [2].

Platinum anticancer agents Cisplatin resistance Carrier ligand isomerism

Conformational Determinism in Asymmetric Induction: trans-DACH vs. DPEN Scaffold Rigidity

The comprehensive chirality reference work notes that chiral auxiliaries derived from 1,2-diaminocyclohexane often provide better stereoselectivities than 1,2-diphenylethylenediamine derivatives for a given reaction, with the same factors governing asymmetric induction in both cases [1]. The underlying reason—borne out across multiple reaction classes including aldol reactions, Henry reactions (up to 92% ee with Cu(II)-DACH complexes [2]), and hydrosilylation (up to 86% ee [3])—is that the cyclohexane chair conformation locks the C₂-symmetric trans-diamine into a single well-defined geometry, whereas the acyclic 1,2-diphenylethane backbone retains rotational freedom about the central C–C bond, populating multiple conformers that erode enantioselectivity [1]. This conformational determinism is a class-level advantage of the trans-DACH scaffold over any acyclic vicinal diamine, including DPEN and 1,2-diaminopropane.

Chiral auxiliary design Conformational analysis Stereoselective synthesis

Procurement-Relevant Application Scenarios for (1S,2S)- and (1R,2R)-Cyclohexane-1,2-diamine Based on Verified Differentiation Evidence


Enantioselective Organocatalytic Michael Addition to Maleimides for Succinimide Pharmaceutical Intermediates

When the synthetic target is an enantiopure succinimide—a core motif in epilepsy, HIV, and neurodegeneration drug candidates—the quantitative evidence mandates selection of (1S,2S)- or (1R,2R)-cyclohexane-1,2-diamine over DPEN as the organocatalyst. Under optimized conditions (DMF/H₂O 2:1, hexanedioic acid 20 mol%, rt), trans-DACH delivers the Michael adduct with 91–92% ee and 99% yield, whereas DPEN yields only 50% ee at 50% yield after a five-fold longer reaction time [1]. The enantiomer of the product can be selected by choosing the antipodal DACH catalyst without altering any other reaction parameter, a level of stereochemical control not achievable with DPEN. This application is directly relevant to medicinal chemistry groups synthesizing succinimide libraries for structure–activity relationship studies.

Design of Kinetically Inert Mn(II)-Based MRI Contrast Agents Using the trans-DACH Tetraacetate Scaffold

For research groups developing gadolinium-free MRI contrast agents, the trans-DACH backbone in Mn(II)-cdta complexes provides a 250-fold slower dissociation rate and a pMn advantage of 0.86 log units relative to the cis-DACH isomer [1]. This kinetic inertness directly addresses the critical safety concern of free Mn²⁺ release in vivo. The trans complex also exhibits a 60% lower water exchange rate, which impacts relaxivity tuning. Researchers procuring the trans-DACH enantiomer for CDTA-type ligand synthesis should specify enantiopure material, as even small amounts of cis contamination will compromise the kinetic stability profile of the final complex.

Iron-Catalyzed Asymmetric Transfer Hydrogenation for Green Chemistry Process Development

For process chemists developing sustainable, iron-based alternatives to platinum-group metal catalysts for ketone hydrogenation, the DACH backbone occupies a strategic activity window. Iron(II) complexes with a DACH-derived P–N–N–P ligand framework achieve turnover frequencies intermediate between the minimally active ethylenediamine analog and the maximally active diphenyl-substituted analog [1]. This intermediate activity can be advantageous when catalyst lifetime, selectivity, or cost-of-goods considerations require balancing turnover rate against competing deactivation pathways. Procurement should specify enantiopure (R,R)- or (S,S)-DACH, as the TOF ranking was established with enantiopure ligand backbones.

Next-Generation Platinum(IV) Anticancer Prodrugs Targeting Cisplatin-Resistant Tumors

For medicinal chemistry programs developing platinum(IV) prodrugs designed to overcome cisplatin resistance, the trans-(R,R)-DACH carrier ligand has a validated-in-vivo efficacy profile. In the L1210/DDP cisplatin-resistant leukemia model, the trans-(R,R) isomer of DACH(sulfato)Pt(II) showed the most favorable therapeutic index among the three DACH isomers [1]. Furthermore, specific axial ligand combinations with trans-(1R,2R)-DACH (e.g., complex 20: Ptᴵⱽ(trans-1R,2R-DACH)-trans-(acetate)₂-methylmalonate) achieved high activity against the M5076 reticulosarcoma while lacking activity in L1210 lines, demonstrating tumor-type selectivity [2]. Procurement of enantiopure trans-(1R,2R)-DACH is essential, as the cis isomer introduces myelosuppressive toxicity and the (S,S) isomer carries nephrotoxic liability in certain formulations.

Quote Request

Request a Quote for (1S,2S)-cyclohexane-1,2-diamine;(1R,2R)-cyclohexane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.